4-Methyl-3-(trifluoromethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(trifluoromethyl)pentanoic acid is an organic compound with the molecular formula C7H11F3O2 and a molecular weight of 184.16 g/mol It is characterized by the presence of a trifluoromethyl group and a methyl group attached to a pentanoic acid backbone
Preparation Methods
The synthesis of 4-Methyl-3-(trifluoromethyl)pentanoic acid can be achieved through several routes. One common method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The process typically involves catalytic protodeboronation, a reaction that utilizes a radical approach to achieve the desired transformation . Industrial production methods may vary, but they generally involve similar principles of organic synthesis, focusing on efficiency and yield optimization.
Chemical Reactions Analysis
4-Methyl-3-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . Common reagents for these reactions include palladium catalysts and boron reagents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it may be explored for its potential biological activity and therapeutic applications. Additionally, its unique chemical properties make it valuable in industrial applications, such as the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Methyl-3-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
4-Methyl-3-(trifluoromethyl)pentanoic acid can be compared with similar compounds such as 4-Methylpentanoic acid and 3-Methylpentanoic acid . These compounds share a similar pentanoic acid backbone but differ in the presence and position of substituents. The trifluoromethyl group in this compound imparts unique chemical properties, making it distinct from its analogs .
Properties
Molecular Formula |
C7H11F3O2 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
4-methyl-3-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C7H11F3O2/c1-4(2)5(3-6(11)12)7(8,9)10/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
AXEFVYXVYULCFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.